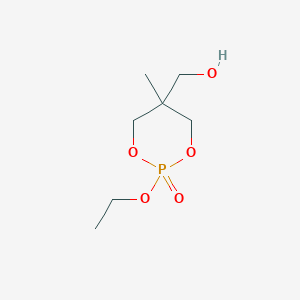
(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MEM or MEM-Cl, and it is a phosphoramidate prodrug of the antiviral agent cidofovir. MEM has shown promising results in various scientific studies, making it a potential candidate for future research.
Mecanismo De Acción
The mechanism of action of MEM involves the conversion of MEM to cidofovir inside the cells. Cidofovir is a potent antiviral agent that inhibits viral DNA synthesis. Once inside the cells, cidofovir is phosphorylated to its active form, which then inhibits viral DNA synthesis. This mechanism of action makes MEM a potential candidate for the treatment of various viral infections.
Efectos Bioquímicos Y Fisiológicos
MEM has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have a long half-life, making it a potential candidate for once-daily dosing. MEM has been shown to be effective in inhibiting the replication of various viruses, including drug-resistant strains. It has also been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MEM in lab experiments is its potent antiviral and anticancer properties. MEM has been shown to be effective in inhibiting the replication of various viruses and the growth of cancer cells. Another advantage of using MEM is its long half-life, making it a potential candidate for once-daily dosing. However, one of the limitations of using MEM is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for MEM research. One potential direction is to study its efficacy in treating other viral infections, such as hepatitis B and C. Another potential direction is to study its potential use in combination with other antiviral agents to enhance its efficacy. Additionally, MEM could be studied for its potential use in treating other diseases, such as autoimmune disorders and inflammatory diseases. Further research is needed to fully understand the potential applications of MEM in various fields.
Métodos De Síntesis
The synthesis of MEM involves the reaction of cidofovir with ethylene glycol and hydrochloric acid. The reaction results in the formation of MEM-Cl, which can be further purified to obtain MEM. The synthesis of MEM is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MEM has been extensively studied for its antiviral properties. It has shown promising results in inhibiting the replication of various viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and adenovirus. MEM has also been studied for its potential use in cancer treatment. Studies have shown that MEM can inhibit the growth of cancer cells, making it a potential candidate for future cancer research.
Propiedades
Número CAS |
160566-22-3 |
|---|---|
Nombre del producto |
(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol |
Fórmula molecular |
C7H15O5P |
Peso molecular |
210.16 g/mol |
Nombre IUPAC |
(2-ethoxy-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)methanol |
InChI |
InChI=1S/C7H15O5P/c1-3-10-13(9)11-5-7(2,4-8)6-12-13/h8H,3-6H2,1-2H3 |
Clave InChI |
FJYAWKRVWGCEHO-UHFFFAOYSA-N |
SMILES |
CCOP1(=O)OCC(CO1)(C)CO |
SMILES canónico |
CCOP1(=O)OCC(CO1)(C)CO |
Sinónimos |
1,3,2-Dioxaphosphorinane-5-methanol,2-ethoxy-5-methyl-,2-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





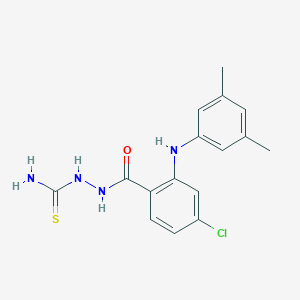
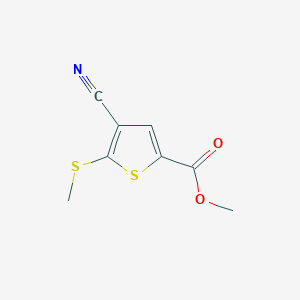
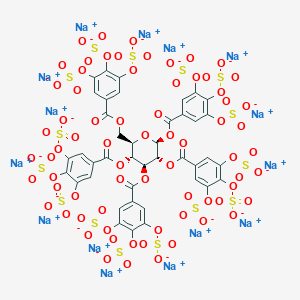
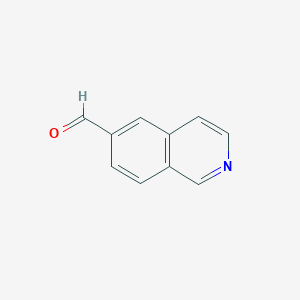
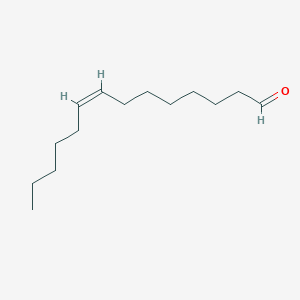
![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)
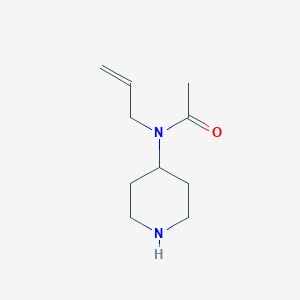
![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)
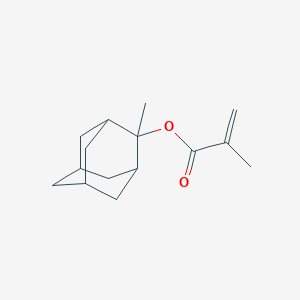
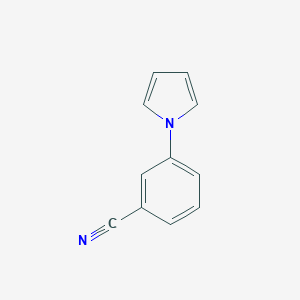
![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)
